molecular formula C19H16N2S B15025905 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole

Katalognummer: B15025905
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: XQCXRUNMZXRZBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a 3-methylbenzyl group and a thienyl group attached to the benzimidazole core, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-methylbenzyl chloride and thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as sodium metabisulfite, under mild conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C19H16N2S

Molekulargewicht

304.4 g/mol

IUPAC-Name

1-[(3-methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C19H16N2S/c1-14-6-4-7-15(12-14)13-21-17-9-3-2-8-16(17)20-19(21)18-10-5-11-22-18/h2-12H,13H2,1H3

InChI-Schlüssel

XQCXRUNMZXRZBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.